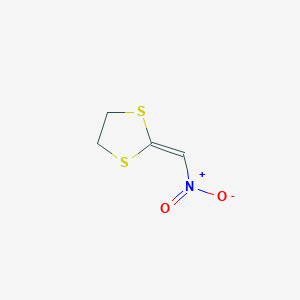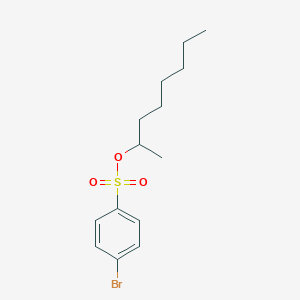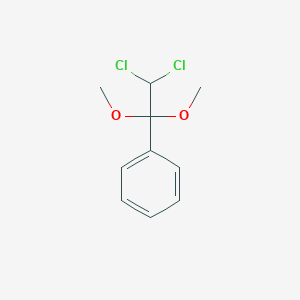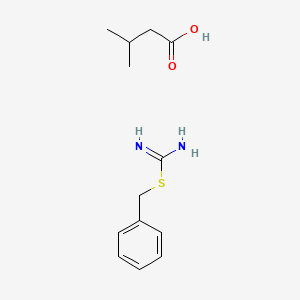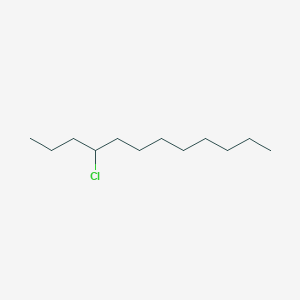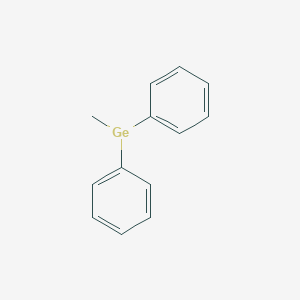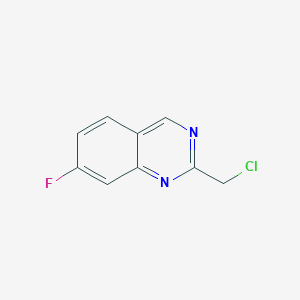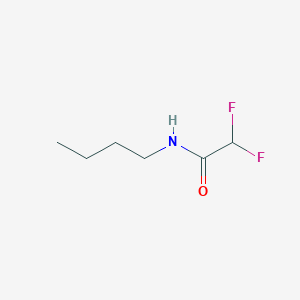
N-Butyl-2,2-difluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2,2-difluoroacetamide is an organic compound with the molecular formula C6H11F2NO It is a fluorinated amide, which means it contains both fluorine atoms and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Butyl-2,2-difluoroacetamide can be synthesized through several methods. One common approach involves the reaction of 2,2-difluoroacetic acid with n-butylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts such as palladium can facilitate the reaction and improve the overall production rate .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-2,2-difluoroacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding difluoroacetamides.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoroacetamides, amines, and substituted derivatives of this compound .
Applications De Recherche Scientifique
N-Butyl-2,2-difluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Butyl-2,2-difluoroacetamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2-fluoro-N-(2-phenylethyl)acetamide
- 2-Chloro-2-fluoro-N-(1-naphthylmethyl)acetamide
- 2-Bromo-2,2-difluoroacetamide
Uniqueness
N-Butyl-2,2-difluoroacetamide is unique due to its specific combination of a butyl group and difluoroacetamide moiety. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Propriétés
Numéro CAS |
368-33-2 |
|---|---|
Formule moléculaire |
C6H11F2NO |
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
N-butyl-2,2-difluoroacetamide |
InChI |
InChI=1S/C6H11F2NO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10) |
Clé InChI |
WTYBREGDZFNYJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)


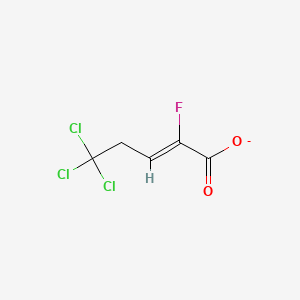
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
